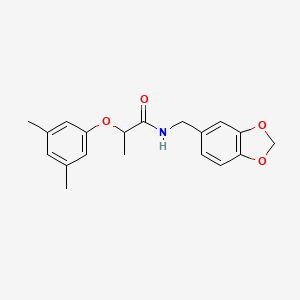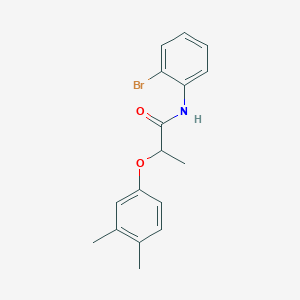
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide
説明
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.15795719 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Natural Sources and Bioactivities of Analog Compounds
- Bioactivities and Sources : Analog compounds such as 2,4-Di-tert-butylphenol (2,4-DTBP) are secondary metabolites produced by various organisms. These compounds are found in bacteria, fungi, plants, and animals. They often serve as major components of volatile or essential oils and display potent toxicity against a wide range of organisms. The endocidal regulation, where organisms produce compounds that are autotoxic, suggests a complex role in their natural context, possibly including defense mechanisms or signaling (Zhao et al., 2020).
Synthetic Phenolic Antioxidants
- Environmental Occurrence and Toxicity : Synthetic phenolic antioxidants (SPAs), including compounds related to 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide, are widely used in industrial and commercial products to extend shelf life. These compounds, such as BHT and DBP, have been detected in various environmental matrices. Studies have raised concerns about their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. There's a call for future studies to explore the contamination, environmental behaviors, and toxicity effects of novel SPAs (Liu & Mabury, 2020).
Environmental Fate and Effects
- Specific Compound Analysis : Research on the environmental fate and effects of specific compounds such as TFM (3-trifluoromethyl-4-nitrophenol) shows that while these substances have environmental impacts, their effects are transient, and ecosystems recover post-treatment. This highlights the importance of understanding the environmental dynamics of chemical compounds for their safe and effective use (Hubert, 2003).
Nitrated Phenols in the Atmosphere
- Atmospheric Presence and Sources : The atmospheric occurrence of nitrophenols, which could include derivatives similar to this compound, is reviewed, noting their formation from both direct emissions and secondary atmospheric reactions. Understanding these processes is essential for assessing the environmental impact of nitrophenols and related compounds (Harrison et al., 2005).
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(25-17-10-8-14(9-11-17)19(2,3)4)18(22)20-15-6-5-7-16(12-15)21(23)24/h5-13H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYCOVQAROQMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-{[1-(cycloheptylacetyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]dimethylamine trifluoroacetate](/img/structure/B4051944.png)
![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide](/img/structure/B4051950.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(5-methyl-2-oxotetrahydro-3-furanyl)propanamide](/img/structure/B4051957.png)
![4-(2-fluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4051962.png)
![7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol](/img/structure/B4051966.png)
![(6E)-5-imino-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4051970.png)



![4-bromophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B4051989.png)
![8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4052000.png)
![(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid](/img/structure/B4052020.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide](/img/structure/B4052025.png)
![Methyl 4-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4052038.png)
